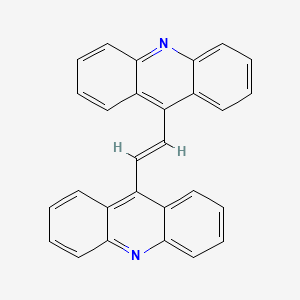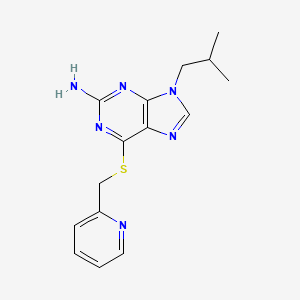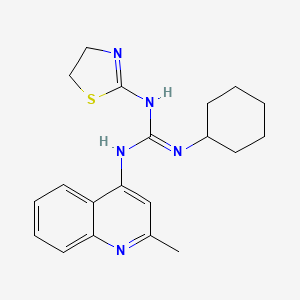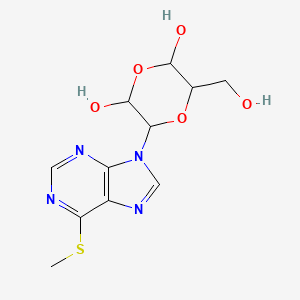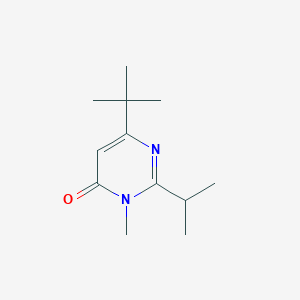
6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of tert-butyl, isopropyl, and methyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with isopropylamine and methyl isocyanate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to promote cyclization and formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyrimidine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions can be facilitated by the use of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
tert-Butyl hydroperoxide: Used as an oxidizing agent in organic synthesis.
2-Amino-4,6-di-tert-butylphenol: Studied for its potential biological activities.
Uniqueness
6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
108168-95-2 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
6-tert-butyl-3-methyl-2-propan-2-ylpyrimidin-4-one |
InChI |
InChI=1S/C12H20N2O/c1-8(2)11-13-9(12(3,4)5)7-10(15)14(11)6/h7-8H,1-6H3 |
InChI Key |
UKDDDUBTZBGHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
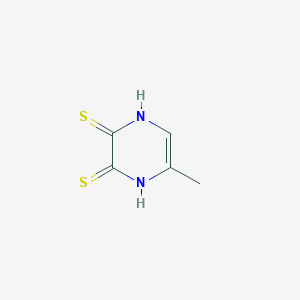
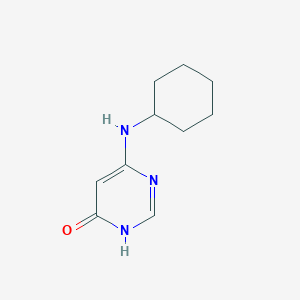

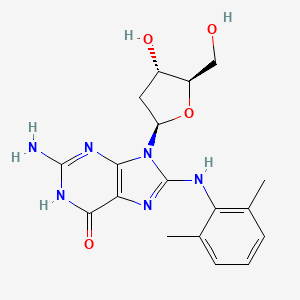
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)

